molecular formula C6H8BrF3 B6161457 1-bromo-3-(trifluoromethyl)cyclopentane CAS No. 1935359-04-8

1-bromo-3-(trifluoromethyl)cyclopentane

Cat. No.: B6161457
CAS No.: 1935359-04-8
M. Wt: 217
InChI Key:
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Description

1-bromo-3-(trifluoromethyl)cyclopentane is an organic compound with the chemical formula C7H8BrF3 It is a cycloalkane derivative where a bromine atom and a trifluoromethyl group are attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-3-(trifluoromethyl)cyclopentane can be synthesized through several methods. One common approach involves the bromination of 3-(trifluoromethyl)cyclopentane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-bromo-3-(trifluoromethyl)cyclopentane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction: The compound can be reduced to 3-(trifluoromethyl)cyclopentane using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation reactions can convert the bromine atom to other functional groups, such as hydroxyl or carbonyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: 3-(trifluoromethyl)cyclopentanol or 3-(trifluoromethyl)cyclopentylamine.

    Reduction: 3-(trifluoromethyl)cyclopentane.

    Oxidation: 3-(trifluoromethyl)cyclopentanone or 3-(trifluoromethyl)cyclopentanol.

Scientific Research Applications

1-bromo-3-(trifluoromethyl)cyclopentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties, such as increased stability or enhanced activity.

Mechanism of Action

The mechanism of action of 1-bromo-3-(trifluoromethyl)cyclopentane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In reduction reactions, the bromine atom is removed, and the carbon atom is hydrogenated. In oxidation reactions, the bromine atom is converted to other functional groups, altering the compound’s chemical properties.

Comparison with Similar Compounds

1-bromo-3-(trifluoromethyl)cyclopentane can be compared with other similar compounds, such as:

    1-bromo-2-(trifluoromethyl)cyclopentane: Similar structure but with the trifluoromethyl group in a different position, leading to different reactivity and properties.

    1-bromo-3-(trifluoromethyl)cyclohexane: A larger ring size, which affects the compound’s steric and electronic properties.

    3-(trifluoromethyl)cyclopentane:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

1935359-04-8

Molecular Formula

C6H8BrF3

Molecular Weight

217

Purity

95

Origin of Product

United States

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